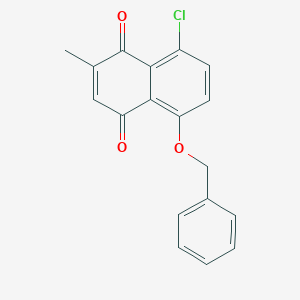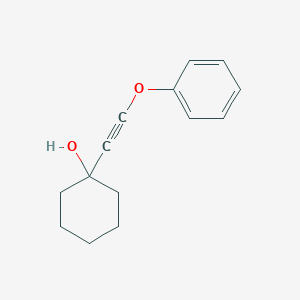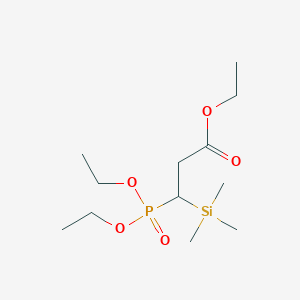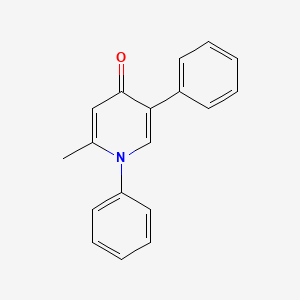![molecular formula C14H12N2O4 B14394495 4-[(4-Nitrophenoxy)methyl]benzamide CAS No. 87740-09-8](/img/structure/B14394495.png)
4-[(4-Nitrophenoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Nitrophenoxy)methyl]benzamide is an organic compound characterized by the presence of a benzamide group attached to a benzene ring substituted with a nitrophenoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitrophenoxy)methyl]benzamide typically involves a multi-step process:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol. This is achieved by reacting phenol with a mixture of concentrated nitric acid and sulfuric acid.
Etherification: The 4-nitrophenol is then subjected to etherification with benzyl chloride in the presence of a base such as potassium carbonate to form 4-[(4-nitrophenoxy)methyl]benzene.
Amidation: The final step involves the conversion of 4-[(4-nitrophenoxy)methyl]benzene to this compound through an amidation reaction with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(4-Nitrophenoxy)methyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Reduction: 4-[(4-Aminophenoxy)methyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-[(4-Nitrophenoxy)methyl]benzoic acid.
Applications De Recherche Scientifique
4-[(4-Nitrophenoxy)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-[(4-Nitrophenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
4-[(4-Methoxyphenoxy)methyl]benzamide: Similar structure but with a methoxy group instead of a nitro group.
4-[(4-Chlorophenoxy)methyl]benzamide: Contains a chloro group instead of a nitro group.
4-[(4-Bromophenoxy)methyl]benzamide: Contains a bromo group instead of a nitro group.
Uniqueness: 4-[(4-Nitrophenoxy)methyl]benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Propriétés
Numéro CAS |
87740-09-8 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
4-[(4-nitrophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12N2O4/c15-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2,(H2,15,17) |
Clé InChI |
XOPUSUVKWGTQPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)


![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)

![4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14394451.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine](/img/structure/B14394460.png)
![4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline](/img/structure/B14394466.png)

![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)

![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
